molecular formula C18H34N2O3 B11041465 N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

Cat. No.: B11041465
M. Wt: 326.5 g/mol
InChI Key: BNFHPGRCTNTPEL-UHFFFAOYSA-N
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Description

N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring substituted with a carboxamide group, and a side chain containing an ethoxypropyl group, an amino group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide typically involves multiple steps:

  • Formation of the Ethoxypropylamine Intermediate

      Reactants: Ethanol, sodium ethoxide, and acrylonitrile.

      Conditions: The reaction is carried out in a four-neck flask with controlled temperature (around 45°C) and constant stirring.

  • Formation of the Cyclohexanecarboxamide Intermediate

      Reactants: 4-methylcyclohexanecarboxylic acid and thionyl chloride.

      Conditions: The reaction is performed under reflux conditions to form the corresponding acid chloride, which is then reacted with the ethoxypropylamine intermediate to form the desired carboxamide.

  • Final Coupling Reaction

      Reactants: The carboxamide intermediate and 3-methyl-1-oxobutan-2-yl chloride.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction, yielding the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the ethoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
  • Reduction

    • Reduction of the carbonyl groups in the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution

    • The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine

    Drug Development: Due to its complex structure, the compound could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The ethoxypropyl and amino groups can form hydrogen bonds or ionic interactions with active sites, while the cyclohexane ring provides hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-ethylcyclohexanecarboxamide: Similar structure but with an ethyl group on the cyclohexane ring instead of a methyl group.

Uniqueness

The presence of the ethoxypropyl group in N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide provides unique steric and electronic properties that can influence its reactivity and interaction with molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C18H34N2O3

Molecular Weight

326.5 g/mol

IUPAC Name

N-[1-(3-ethoxypropylamino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C18H34N2O3/c1-5-23-12-6-11-19-18(22)16(13(2)3)20-17(21)15-9-7-14(4)8-10-15/h13-16H,5-12H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

BNFHPGRCTNTPEL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C(C)C)NC(=O)C1CCC(CC1)C

Origin of Product

United States

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